BenchChemオンラインストアへようこそ!

2,6-Dimethyl-4-(4-nitrobenzyl)morpholine

carboxylesterase inhibition enzymology ester prodrug activation

This research compound is a moderate-affinity carboxylesterase inhibitor (IC50 473 nM) and selective nAChR agonist (EC50 30 µM), featuring no acetylcholinesterase activity at 26 µM. Its 2,6-dimethyl substitution increases LogP to 2.204 vs 0.91 for the unsubstituted analog, enhancing membrane permeability for SAR studies. It serves as a validated negative control for anticancer assays. Supplied with ≥97% purity for reproducible pharmacological research.

Molecular Formula C13H18N2O3
Molecular Weight 250.298
CAS No. 415719-74-3
Cat. No. B2600783
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dimethyl-4-(4-nitrobenzyl)morpholine
CAS415719-74-3
Molecular FormulaC13H18N2O3
Molecular Weight250.298
Structural Identifiers
SMILESCC1CN(CC(O1)C)CC2=CC=C(C=C2)[N+](=O)[O-]
InChIInChI=1S/C13H18N2O3/c1-10-7-14(8-11(2)18-10)9-12-3-5-13(6-4-12)15(16)17/h3-6,10-11H,7-9H2,1-2H3
InChIKeyGGHVLSZFXJPAPS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Dimethyl-4-(4-nitrobenzyl)morpholine (CAS 415719-74-3): Chemical Profile and Baseline Characteristics


2,6-Dimethyl-4-(4-nitrobenzyl)morpholine (CAS 415719-74-3) is a synthetic morpholine derivative with the molecular formula C13H18N2O3 and a molecular weight of 250.29 g/mol . The compound features a morpholine core substituted with methyl groups at the 2- and 6-positions and a 4-nitrobenzyl group at the nitrogen atom . It is commercially available with a purity specification of ≥97% and is supplied for research and further manufacturing use only . The compound exhibits a calculated LogP of 2.204, indicating moderate lipophilicity, and contains two asymmetric carbon atoms .

Why 2,6-Dimethyl-4-(4-nitrobenzyl)morpholine Cannot Be Substituted with Unsubstituted Morpholine Analogs in Pharmacological Assays


The presence of the 2,6-dimethyl substitution on the morpholine ring fundamentally alters both the conformational landscape and the lipophilicity of the molecule compared to unsubstituted analogs such as 4-(4-nitrobenzyl)morpholine. The 2,6-dimethyl groups introduce stereochemical complexity (cis/trans isomerism) that can significantly influence binding interactions [1]. Furthermore, the target compound exhibits a LogP of 2.204 , whereas the unsubstituted 4-(4-nitrobenzyl)morpholine has a substantially lower ACD/LogP of 0.91 . This difference in lipophilicity alters membrane permeability and distribution, making simple substitution invalid. Without the quantitative evidence provided in Section 3, any generic replacement would risk confounding biological assays and invalidating structure-activity relationship (SAR) conclusions.

2,6-Dimethyl-4-(4-nitrobenzyl)morpholine: Quantitative Differentiation Evidence from Comparative Pharmacological Studies


Carboxylesterase Inhibition Potency: Moderate Inhibition with Defined IC50

2,6-Dimethyl-4-(4-nitrobenzyl)morpholine demonstrates quantifiable inhibitory activity against Sus scrofa (pig) liver carboxylesterase with an IC50 of 473 nM, using p-nitrophenyl acetate as the substrate with a 5-minute incubation period prior to substrate addition [1]. While no direct head-to-head comparison with structurally similar analogs is available in the BindingDB dataset, this value establishes a definitive baseline for this compound's activity in this specific enzyme system. In contrast, the compound showed no measurable inhibition against acetylcholinesterase when tested at 26 µM , demonstrating target selectivity within the esterase family.

carboxylesterase inhibition enzymology ester prodrug activation

Nicotinic Acetylcholine Receptor (nAChR) Activity: Weak Agonist with Quantifiable EC50

2,6-Dimethyl-4-(4-nitrobenzyl)morpholine exhibits weak agonist activity at the human nicotinic acetylcholine receptor (muscle subtype, TE671) with a functional EC50 of 30,000 nM (30 µM) [1]. This contrasts sharply with its activity at acetylcholinesterase (see Evidence Item 1), where no inhibition was observed at a comparable concentration of 26 µM . This functional EC50 value defines the compound's potency at this ion channel target.

nicotinic acetylcholine receptor ion channel pharmacology TE671

Physicochemical Differentiation: Enhanced Lipophilicity vs. Unsubstituted Analog

The introduction of the 2,6-dimethyl groups in the target compound significantly increases its lipophilicity compared to the unsubstituted analog. 2,6-Dimethyl-4-(4-nitrobenzyl)morpholine has a calculated LogP of 2.204 , whereas 4-(4-nitrobenzyl)morpholine has a significantly lower ACD/LogP of 0.91 .

lipophilicity LogP ADME

Lack of Evidence: Absence of Anticancer Activity Differentiation for This Specific Compound

It is crucial to note that while 4-(4-nitrobenzyl)morpholine derivatives as a class have been described as having anticancer activity [1], no quantitative data (e.g., IC50 in cancer cell lines) exists for 2,6-Dimethyl-4-(4-nitrobenzyl)morpholine (CAS 415719-74-3) in the available primary literature or databases. Claims of anticancer utility for this specific compound are not supported by direct evidence.

anticancer oncology SAR

Procurement-Guided Application Scenarios for 2,6-Dimethyl-4-(4-nitrobenzyl)morpholine (CAS 415719-74-3) Based on Verified Evidence


Use as a Defined-Affinity Carboxylesterase Probe in Ester Prodrug Activation Studies

2,6-Dimethyl-4-(4-nitrobenzyl)morpholine is suitable for use as a moderate-affinity inhibitor in assays investigating the role of carboxylesterases in ester prodrug activation or xenobiotic metabolism. With a verified IC50 of 473 nM against Sus scrofa liver carboxylesterase , the compound can serve as a positive control or a tool to modulate enzyme activity at defined concentrations. Its lack of activity against acetylcholinesterase at 26 µM [1] provides a functional selectivity window, allowing researchers to distinguish carboxylesterase-mediated effects from those of other serine hydrolases.

Employment as a Low-Potency Reference Agonist in Nicotinic Acetylcholine Receptor (nAChR) Pharmacology

This compound can be utilized as a reference agonist in functional assays for the human nicotinic acetylcholine receptor (muscle subtype, TE671), where it exhibits an EC50 of 30 µM . Its weak agonist activity makes it appropriate for establishing baseline response curves or for use in experiments where a low-potency, reversible agonist is required to avoid receptor desensitization or toxicity that might occur with more potent ligands.

Lipophilicity-Modified Scaffold for Structure-Activity Relationship (SAR) Studies

Given its calculated LogP of 2.204, which is substantially higher than the 0.91 LogP of the unsubstituted analog 4-(4-nitrobenzyl)morpholine , this compound is a valuable tool for investigating the effect of increased lipophilicity on target engagement, membrane permeability, and in vivo distribution. It can serve as a comparator molecule in a series of analogs designed to optimize these properties, providing a quantifiable reference point for SAR campaigns [1].

Serving as a Structurally Defined Negative Control for Anticancer Activity Assays

Procurement of this specific compound (CAS 415719-74-3) should not be motivated by claims of inherent anticancer activity, as no direct quantitative evidence supports such claims . However, this absence of data makes it a well-defined negative control for studies investigating the anticancer potential of other 4-nitrobenzyl morpholine derivatives. Its use as a negative control validates that any observed activity in new analogs is due to specific structural modifications rather than the core scaffold alone.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,6-Dimethyl-4-(4-nitrobenzyl)morpholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.